N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a quinoline moiety attached to a sulfanyl group, which is further connected to an acetamide structure The presence of the acetylphenyl group adds to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinoline-8-thiol, which can be synthesized from quinoline through a series of reactions involving sulfonation and reduction. The next step would involve the acylation of 3-acetylphenylamine to introduce the acetyl group. Finally, the two intermediates can be coupled through a nucleophilic substitution reaction to form the desired acetamide.
Industrial Production Methods
Industrial production of such compounds generally requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action in anticancer research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(quinolin-8-ylthio)acetamide
- N-(3-acetylphenyl)-2-(quinolin-8-ylsulfinyl)acetamide
- N-(3-acetylphenyl)-2-(quinolin-8-ylsulfonyl)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations, providing a versatile platform for further modifications
Properties
Molecular Formula |
C19H16N2O2S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)15-6-2-8-16(11-15)21-18(23)12-24-17-9-3-5-14-7-4-10-20-19(14)17/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
QCLLLGZOIIQXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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